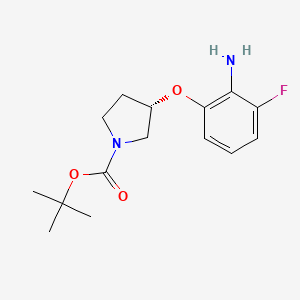

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

概要

説明

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butyl ester group, an amino group, and a fluorophenoxy group. Its unique structure makes it a valuable molecule for studying stereochemistry and its applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.

Addition of the Amino Group: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.

Esterification: The tert-butyl ester group is added through an esterification reaction, typically involving tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.

化学反応の分析

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions due to its electron-rich aromatic system and reactive amino group.

Nucleophilic Aromatic Substitution

The fluorine atom at the 3-position of the phenoxy group can undergo displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C.

Electrophilic Substitution

The amino group facilitates electrophilic aromatic substitution (e.g., nitration, halogenation). For instance, bromination at the para position of the amino group occurs using Br₂ in acetic acid.

Coupling Reactions

The amino group and aromatic system enable cross-coupling reactions critical for constructing complex molecules.

| Reaction Type | Conditions | Catalyst/Reagents | Yield (%) | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | Aryl halides | 70–85 | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Boronic acids | 65–78 |

These reactions retain the stereochemistry of the pyrrolidine ring, making them valuable for synthesizing enantiopure derivatives .

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under acidic or basic conditions to form linear amines or amino alcohols.

Acidic Hydrolysis

Treatment with HCl (6M) in dioxane cleaves the Boc group and opens the ring, yielding a primary amine:

Basic Conditions

Reaction with NaOH (2M) generates a diol intermediate, which can be further functionalized.

Deprotection of the Boc Group

The tert-butyl carbamate group is selectively removed under acidic conditions to expose the pyrrolidine nitrogen for subsequent reactions:

| Condition | Reagents | Time (h) | Efficiency | Source |

|---|---|---|---|---|

| Trifluoroacetic Acid | TFA/DCM (1:1) | 2 | >95% | |

| Hydrochloric Acid | HCl (4M in dioxane) | 4 | 90% |

Deprotection does not affect the fluorine or amino groups, enabling orthogonal functionalization .

Amide Bond Formation

The amino group reacts with activated carboxylic acids (e.g., using HATU or EDC) to form amides:

Yields range from 60–85% depending on the steric bulk of the acylating agent .

Oxidation and Reduction

-

Oxidation : The pyrrolidine ring’s secondary amine can be oxidized to a nitroxide radical using m-CPBA.

-

Reduction : The fluorophenoxy group remains inert under catalytic hydrogenation (H₂/Pd-C), preserving the aromatic system.

Research Insights

-

The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media.

-

Fluorine’s electronegativity directs regioselectivity in aromatic substitutions, favoring meta/para positions .

-

Stereochemical integrity is maintained in coupling reactions, as confirmed by chiral HPLC.

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development:

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate serves as a building block in the synthesis of pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets. The presence of the fluorine atom in its structure often contributes to improved metabolic stability and bioavailability of derived compounds .

2. Targeting Neurological Disorders:

Research has indicated that compounds with similar structures may exhibit neuroprotective effects. The pyrrolidine ring is a common motif in drugs targeting neurological conditions, suggesting that (S)-tert-butyl derivatives could potentially be explored for treating disorders such as Alzheimer's or Parkinson's disease .

3. Anticancer Research:

Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways. The amino group and the fluorophenoxy moiety may enhance interactions with biological targets involved in tumor growth, making this compound a candidate for further investigation in anticancer drug discovery .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The results demonstrated significant cytotoxicity, indicating its potential as an anticancer agent. Further modifications to enhance potency were suggested based on structure-activity relationship (SAR) studies .

Case Study 2: Neuroprotective Properties

In another investigation, derivatives of this compound were tested for neuroprotective effects in vitro. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential role in treating neurodegenerative diseases .

作用機序

The mechanism of action of (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

(S)-tert-Butyl 3-(2-amino-3-chlorophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

(S)-tert-Butyl 3-(2-amino-3-bromophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

(S)-tert-Butyl 3-(2-amino-3-methylphenoxy)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in drug design and development.

生物活性

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Chemical Formula : C15H21FN2O3

- Molecular Weight : 296.34 g/mol

- CAS Number : 1233860-12-2

The structure features a pyrrolidine ring, which is a common motif in various biologically active compounds. The presence of a fluorine atom on the phenoxy group is noteworthy as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to improved metabolic stability and lipophilicity .

Pharmacological Properties

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects. The introduction of a fluorine atom in the aromatic ring can enhance serotonin uptake inhibition, which is crucial for mood regulation .

- Antimicrobial Activity : Some derivatives of pyrrolidine have shown promising antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, indicating that this compound may possess similar activity .

- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. For example, the presence of amino and fluorine groups can influence binding affinity to target enzymes involved in metabolic pathways, possibly affecting drug metabolism and efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolidine and phenoxy moieties significantly impact biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine at the para position | Increased potency for inhibiting serotonin uptake |

| Alterations in alkyl chain length | Variability in enzyme inhibition potency |

| Changes in amino group configuration | Influence on binding affinity and selectivity |

Research has shown that the introduction of trifluoromethyl groups can enhance pharmacological properties by improving interactions within the active site of target proteins .

Case Study 1: Antidepressant Screening

In a study investigating novel antidepressants, this compound was evaluated alongside other derivatives. It exhibited significant inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting its potential as an antidepressant candidate .

Case Study 2: Antimicrobial Testing

A series of related pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL. This positions this compound as a promising candidate for further development as an antimicrobial agent .

特性

IUPAC Name |

tert-butyl (3S)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAYWNSGIRYALC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143759 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-12-2 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。